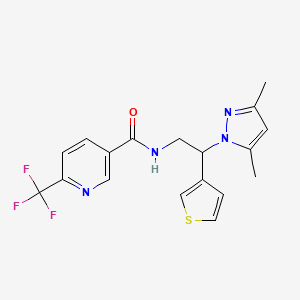
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C18H17F3N4OS and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that incorporates a pyrazole ring, a thiophene moiety, and a trifluoromethyl-substituted nicotinamide. This combination of structural features suggests potential biological activities that warrant detailed exploration. The following sections summarize the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives.
- Introduction of the Thiophene Ring : A cross-coupling reaction, such as Suzuki or Stille coupling, is generally employed to attach the thiophene moiety to the pyrazole.
- Attachment of the Nicotinamide Group : This can be accomplished via acylation reactions where an acyl chloride reacts with an amine.
The molecular formula for this compound is C15H16F3N3OS, with a molecular weight of approximately 363.37 g/mol. The trifluoromethyl group enhances lipophilicity and may improve biological activity.
Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Preliminary results suggest dose-dependent cytotoxicity, with IC50 values indicating potency in inhibiting cell proliferation.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| U-937 | 8.2 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The presence of the pyrazole ring allows for interaction with various enzymes involved in cancer progression.
- Apoptosis Induction : Studies have shown that compounds in this class can activate apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins such as p53 and caspase-3.
Anti-inflammatory and Antioxidant Activities
Beyond anticancer effects, compounds similar to this compound have demonstrated anti-inflammatory and antioxidant properties:
- Inflammation Models : In vitro studies indicate that these compounds can reduce pro-inflammatory cytokines in macrophage cultures.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Pyrazole Derivatives : A study found that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines and induced apoptosis through mitochondrial pathways .
- Thioether Compounds : Research on thiophene-containing compounds revealed their potential as effective anti-cancer agents due to their ability to modulate signaling pathways associated with tumor growth .
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-11-7-12(2)25(24-11)15(14-5-6-27-10-14)9-23-17(26)13-3-4-16(22-8-13)18(19,20)21/h3-8,10,15H,9H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSCPGOYNMUWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














